4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c11-10-12-7(5-17-10)3-8-13-9(14-15-8)6-1-2-16-4-6/h1-2,4-5H,3H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXTVKJBBZPYEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets. These targets often play crucial roles in various biological processes, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities.
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways. For instance, they may inhibit or stimulate certain enzymes, block or activate specific receptors, or interfere with essential biochemical pathways. The specific interactions and resulting changes would depend on the exact nature of the compound and its targets.
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways. They may activate or inhibit these pathways, leading to a range of downstream effects. These effects could include changes in cellular metabolism, signal transduction, gene expression, and more.
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties. These properties can significantly impact the bioavailability of the compound, influencing its absorption into the bloodstream, distribution throughout the body, metabolism into active or inactive forms, and eventual excretion from the body.
Result of Action
Thiazole derivatives have been reported to induce a variety of molecular and cellular effects. These effects could include changes in cellular metabolism, alterations in gene expression, modulation of signal transduction pathways, and more.
Action Environment
It is known that environmental factors such as temperature, ph, and the presence of other substances can influence the action of many compounds. These factors could potentially affect the compound’s stability, its interaction with its targets, and its overall efficacy.
Biological Activity
4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine is a compound of significant interest due to its potential biological activities. This article discusses its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 264.33 g/mol. The compound features a thiazole ring and an oxadiazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 264.33 g/mol |
| CAS Number | 1155056-02-2 |
| LogP | Not specified |
| Polar Surface Area | Not specified |
Antimicrobial Properties
Research indicates that compounds containing the thiazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of 1,3,4-thiadiazole have shown significant antibacterial and antifungal activities against various strains of bacteria and fungi. The presence of the thiophene group in the structure may enhance these effects due to its electron-donating properties.
Case Study:
A study highlighted that derivatives with thiophene substituents demonstrated improved antimicrobial efficacy compared to standard drugs. Specifically, compounds with halogen substitutions on the phenyl ring exhibited increased activity against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
Compounds similar to this compound have been evaluated for anticancer properties. Research has shown that oxadiazole derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Research Findings:
A review on oxadiazole derivatives reported that certain compounds exhibited cytotoxic effects on cancer cells with IC50 values in the micromolar range. These findings suggest potential for development into chemotherapeutic agents .
Anti-inflammatory Activity
The thiazole and oxadiazole moieties are also linked to anti-inflammatory effects. Compounds containing these structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit antimicrobial properties. Studies have shown that derivatives of 4-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazol-2-amine demonstrate activity against various bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry reported that similar thiazole derivatives were effective against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential for development into new antibiotics .
Anticancer Properties
The compound's structural characteristics suggest potential anticancer activity. Research has indicated that oxadiazoles can inhibit cancer cell proliferation. A specific study highlighted the efficacy of thiazole derivatives in inducing apoptosis in cancer cells, which could be extrapolated to include this compound . The compound's ability to interact with DNA and disrupt cellular processes presents a promising avenue for cancer treatment.
Material Science
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics. This compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has been shown to enhance charge transport efficiency and stability .
Agricultural Chemistry
Pesticidal Activity
Compounds similar to this compound have been studied for their pesticidal properties. Research has demonstrated that oxadiazole derivatives can act as effective fungicides and insecticides. A case study involving the application of such compounds in crop protection revealed significant reductions in pest populations and improved crop yields .
Summary Table of Applications
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula : C₁₀H₈N₄OS₂
- SMILES: C1=CSC=C1C2=NOC(=N2)CC3=CSC(=N3)N
- Key Features : The compound consists of a 1,3-thiazol-2-amine core linked via a methyl group to a 1,2,4-oxadiazole ring substituted at position 3 with a thiophen-3-yl group. This structural motif combines electron-rich heterocycles, which are often associated with diverse biological activities.
Structural Analogs with Thiazole-Oxadiazole Cores
Table 1: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
